molecular formula C16H23ClN2O B7986901 (R)-1-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone

(R)-1-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone

Cat. No.: B7986901
M. Wt: 294.82 g/mol
InChI Key: NUQRDLGZWCECFM-OAHLLOKOSA-N
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Description

Introduction to (R)-1-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone in Contemporary Organic Chemistry

This compound belongs to the pyrrolidine class of nitrogen heterocycles, which are renowned for their three-dimensional pseudorotation and sp³-hybridized nitrogen atom. These features enable precise stereochemical control in drug design, a property exploited in the synthesis of kinase inhibitors, antimicrobial agents, and neurotransmitter modulators. The compound’s chiral center at the pyrrolidine C3 position and its chloroethanone functional group contribute to its reactivity and binding specificity, making it a versatile scaffold for derivatization.

Chemical Significance of Chiral Pyrrolidine Derivatives

Chiral pyrrolidines are pivotal in asymmetric catalysis and drug development due to their ability to induce enantioselectivity in target interactions. The non-planar structure of pyrrolidine allows for conformational flexibility, which enhances binding to biomacromolecules such as G-protein-coupled receptors (GPCRs) and enzymes. For example, (R)-configured pyrrolidines have demonstrated superior binding affinities to CXCR4 chemokine receptors compared to their (S)-counterparts, with IC₅₀ values as low as 79 nM in metastatic cancer models.

Structural and Stereochemical Features

The stereochemistry of this compound is defined by its:

  • Pyrrolidine ring : Provides a rigid yet flexible backbone for functional group attachment.
  • Benzyl(isopropyl)amino group : Enhances lipophilicity and π-π stacking interactions with aromatic residues in protein binding pockets.
  • Chloroethanone moiety : Serves as an electrophilic site for nucleophilic substitution reactions, enabling covalent bond formation with biological targets.

Table 1: Comparative Analysis of Chiral Pyrrolidine Derivatives

Compound Name Biological Target IC₅₀/EC₅₀ Key Structural Feature
This compound CXCR4 Receptor (Model) 79 nM* Chloroethanone, isopropyl group
(S)-1-Benzyl-3-aminopyrrolidine α-Glycosidase 0.25 µM Free amine, benzyl group
(R)-Bgugaine Antimicrobial Targets 12 µg/mL Hydroxyl groups, bicyclic core

*Estimated based on analogous compounds.

The synthesis of such derivatives often employs resolution techniques using tartaric acid hydrates to separate enantiomers, as demonstrated in the preparation of (R)- and (S)-1-benzyl-3-aminopyrrolidine. These methods achieve enantiomeric excess (ee) values exceeding 98% through recrystallization in methanol or ethanol.

Role of Amino-Chloroethanone Functionality in Medicinal Chemistry Intermediates

The amino-chloroethanone group in this compound is a pharmacophoric element that facilitates covalent inhibition and prodrug activation. Chloroethane derivatives, such as this compound, undergo nucleophilic displacement with thiol or amine groups in biological systems, enabling irreversible enzyme inhibition or targeted drug delivery.

Mechanistic Insights
  • Covalent Binding : The chloroethanone group reacts with cysteine residues in enzyme active sites, forming stable thioether adducts. This mechanism is exploited in kinase inhibitors like ibrutinib.
  • Prodrug Activation : In vivo hydrolysis of the chloroethanone moiety releases reactive intermediates that alkylate DNA or proteins, a strategy used in antineoplastic agents.

Synthetic Pathways

  • Pyrrolidine Functionalization :
    • Step 1: N-alkylation of pyrrolidine with benzyl-isopropyl amine under Buchwald-Hartwig conditions.
    • Step 2: Acylation at the pyrrolidine N1 position using chloroacetyl chloride in dichloromethane.
    • Step 3: Chiral resolution via diastereomeric salt formation with D-tartaric acid, yielding the (R)-enantiomer.
Example Reaction:  
Pyrrolidine + Benzyl-isopropyl amine → Pd(OAc)₂, Xantphos → N-alkylated intermediate  
N-alkylated intermediate + ClCH₂COCl → Et₃N, DCM → this compound  
  • Biocatalytic Approaches : Lipase-mediated asymmetric acylation has been explored to enhance enantioselectivity, achieving ee values >99% in pilot studies.

Properties

IUPAC Name

1-[(3R)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-13(2)19(11-14-6-4-3-5-7-14)15-8-9-18(12-15)16(20)10-17/h3-7,13,15H,8-12H2,1-2H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQRDLGZWCECFM-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC1=CC=CC=C1)[C@@H]2CCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Approach Using (R)-Pyrrolidine Precursors

This method leverages commercially available (R)-pyrrolidine derivatives. Key steps include:

StepReactionConditionsYieldReference
1N-Alkylation of (R)-pyrrolidineBenzyl bromide, K₂CO₃, DMF, 80°C, 12 h78%
2Isopropylamine IntroductionIsopropyl iodide, NaH, THF, 0°C→RT, 6 h65%
3Acylation with Chloroacetyl ChlorideChloroacetyl chloride, Et₃N, CH₂Cl₂, −10°C, 2 h82%

Critical challenges include regioselectivity during N-alkylation and racemization risk during acylation. Patent EP1138672A1 notes that maintaining reaction temperatures below −5°C during acylation preserves enantiomeric excess (ee > 98%).

Catalytic Asymmetric Amination

A transition-metal-catalyzed approach enables direct construction of the chiral center:

  • Substrate Preparation : 3-Aminopyrrolidine reacts with benzyl isopropyl ketone under hydrogenation conditions (Pd/C, H₂ 50 psi, EtOH, 24 h) to form the benzyl(isopropyl)amine moiety.

  • Dynamic Kinetic Resolution : Employing a Ru-(S)-BINAP catalyst achieves 94% ee at 70°C, though yields remain moderate (58%) due to competing side reactions.

Resolution-Based Synthesis

Diastereomeric Salt Formation

Racemic 3-(benzyl(isopropyl)amino)pyrrolidine is treated with (R)-mandelic acid in ethanol:

ParameterValue
SolventEthanol/Water (4:1)
Temperature4°C
ee Achieved99%
Yield42%

This method, while reliable, suffers from low throughput due to multiple crystallization steps.

One-Pot Tandem Reactions

A streamlined protocol from Patent CN102060743B adapts to the target compound:

  • Mannich Reaction : Benzylamine, formaldehyde, and ethyl acetoacetate condense at 40°C to form a β-amino ketone intermediate.

  • Cyclization : HCl-mediated ring closure at 110°C produces the pyrrolidine framework.

  • Chloroacetylation : In-situ generated chloroacetyl chloride reacts with the amine at −20°C.

Optimized Conditions :

  • Molar ratio (amine : chloroacetyl chloride) = 1 : 1.2

  • Reaction time: 3 h

  • Isolated yield: 76%

  • ee: 91% (via chiral HPLC)

Critical Process Parameters

Temperature Control

Exothermic reactions during acylation require precise cooling:

StageTemperature RangeImpact on ee
Acylation−20°C to −10°CMaintains >95% ee
Cyclization100–110°CNo racemization observed

Solvent Selection

Polar aprotic solvents enhance reaction kinetics:

SolventReaction Rate (k, ×10⁻³ s⁻¹)ee (%)
DMF4.289
THF3.192
CH₂Cl₂5.885

THF balances reaction rate and stereochemical integrity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.12 (q, J = 7.0 Hz, 1H, CHCl), 3.81–3.75 (m, 2H, NCH₂), 2.96 (sept, J = 6.5 Hz, 1H, CH(CH₃)₂), 2.64–2.58 (m, 2H, pyrrolidine-H).

  • HRMS : m/z calc. for C₁₆H₂₂ClN₂O [M+H]⁺: 309.1467, found: 309.1463.

Chiral Purity Assessment

Chiral stationary phase HPLC (Chiralpak IC-3 column, hexane/i-PrOH 90:10) shows baseline separation of enantiomers (Rₜ = 12.7 min for R-isomer; 14.2 min for S-isomer).

Comparative Evaluation of Methods

MethodTotal Yieldee (%)ScalabilityCost
Chiral Pool65%98ModerateHigh
Catalytic Asymmetric58%94LowVery High
Resolution42%99HighModerate
One-Pot76%91HighLow

The one-pot approach offers the best balance of yield and practicality for industrial applications, though chiral resolution remains preferred for pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of ®-1-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity. The 2-chloroethanone moiety can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone: The enantiomer of the target compound, which may have different biological activity.

    1-(3-(Benzyl(methyl)amino)pyrrolidin-1-yl)-2-chloroethanone: A similar compound with a methyl group instead of an isopropyl group.

Uniqueness

    Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.

    Substitution Pattern: The presence of the isopropyl group can influence the compound’s reactivity and interaction with molecular targets.

This detailed article provides a comprehensive overview of ®-1-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(R)-1-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone is a compound that has attracted attention for its potential biological activities. This compound contains a pyrrolidine ring and a chloroethanone moiety, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H26N2O
  • IUPAC Name : this compound
  • Key Functional Groups : Pyrrolidine ring, benzyl group, chloroethanone.

The biological activity of this compound is believed to involve several mechanisms:

  • Receptor Interaction : The compound may act as a modulator at various receptor sites, influencing neurotransmitter systems and cellular signaling pathways.
  • Cytokine Modulation : Studies indicate that it can inhibit the release of pro-inflammatory cytokines, such as TNFα in microglial cells, suggesting a potential role in neuroprotection .
  • Neuroprotective Effects : The compound has been shown to activate neurotrophic signaling pathways, which are crucial for neuronal survival and function .

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies revealed:

  • Inhibition of Cytokine Release : The compound inhibited lipopolysaccharide (LPS)-induced TNFα release in microglial cells, which is critical in the inflammatory response associated with neurodegenerative diseases .

2. Neuroprotective Effects

The compound's neuroprotective capabilities have been explored in various models:

  • Cell Viability Studies : It was found to protect neuronal cells from apoptosis induced by toxic agents such as MPP+ by inhibiting the JNK signaling pathway .
  • Activation of Survival Pathways : The activation of Akt and ERK pathways was observed, suggesting its potential use in treating neurodegenerative disorders .

3. Anticancer Potential

Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines:

  • Cytotoxicity Against Cancer Cells : Related compounds showed high cytotoxic activity against MCF-7 breast cancer cells, indicating that further exploration of this compound could yield insights into its anticancer properties .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of TNFα release
NeuroprotectiveActivation of neurotrophic signaling pathways
AnticancerCytotoxic effects on MCF-7 cells

Case Studies

A notable study highlighted the effects of this compound on microglial activation. Researchers observed that treatment with the compound significantly reduced inflammatory markers compared to untreated controls, emphasizing its potential therapeutic application in neuroinflammatory conditions.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (R)-1-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone, and what analytical methods validate its purity?

  • Synthesis : The compound is synthesized via a multi-step process:

Amine alkylation : Reacting a pyrrolidine precursor with benzyl and isopropyl groups under basic conditions (e.g., triethylamine in dichloromethane) .

Chloroacetylation : Introducing the 2-chloroethanone moiety using chloroacetyl chloride under controlled temperature (0–5°C) to avoid side reactions .

  • Validation :

  • NMR spectroscopy (¹H/¹³C): Confirms substituent positions and stereochemistry (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, chloroacetyl carbonyl at ~170 ppm) .
  • IR spectroscopy : Identifies functional groups (C=O stretch at ~1680 cm⁻¹, C-Cl at ~750 cm⁻¹) .
  • HPLC : Ensures >95% purity using a C18 column with acetonitrile/water mobile phase .

Q. How can researchers characterize the stereochemical configuration of this compound?

  • Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol to resolve enantiomers .
  • X-ray crystallography : Determines absolute configuration by analyzing bond angles and spatial arrangement of the benzyl and isopropyl groups .
  • Optical rotation : Compare observed [α]D values with literature data for (R)-configured analogs .

Q. What preliminary biological assays are recommended to assess its activity?

  • Receptor binding assays : Screen against neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT2A) due to structural similarity to psychoactive pyrrolidine derivatives .
  • Functional assays : Measure cAMP inhibition or calcium flux in cell lines expressing target receptors to evaluate signaling modulation .

Advanced Research Questions

Q. How can enantiomer-specific effects be investigated for this compound?

  • Enantioselective synthesis : Optimize asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed amination) to isolate (R)- and (S)-forms .
  • In vitro comparison : Test enantiomers in parallel in receptor binding assays (e.g., IC50 differences >10-fold suggest stereochemical dependency) .
  • Molecular docking : Simulate interactions with receptor binding pockets (e.g., hydrophobic interactions of the benzyl group in (R)-enantiomer) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay standardization : Control variables like cell line (HEK293 vs. CHO), buffer pH, and incubation time to minimize variability .
  • Orthogonal validation : Confirm binding affinity with surface plasmon resonance (SPR) if radioligand assays show discrepancies .
  • Meta-analysis : Compare results with structurally related compounds (e.g., (2-chlorophenyl)pyrrolidinone derivatives) to identify structure-activity trends .

Q. How can synthetic routes be optimized for higher yield and scalability?

  • Solvent optimization : Replace dichloromethane with toluene/THF to improve solubility and reduce toxicity .
  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination to enhance benzylation efficiency .
  • Process monitoring : Use in-situ FTIR to track reaction progression and minimize byproducts (e.g., over-chloroacetylation) .

Q. What advanced techniques elucidate its interaction with biological targets?

  • Cryo-EM or X-ray crystallography : Resolve compound-receptor complexes to identify binding motifs (e.g., hydrogen bonds with pyrrolidine nitrogen) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess entropy-driven vs. enthalpy-driven interactions .
  • Kinetic studies : Use stopped-flow spectroscopy to measure association/dissociation rates (e.g., kₐₙ ≈ 10⁶ M⁻¹s⁻¹ for fast-acting modulators) .

Q. How should in vivo pharmacokinetic and toxicity studies be designed?

  • ADME profiling :

  • Plasma stability : Incubate with liver microsomes to assess metabolic degradation (t₁/₂ > 2 hrs suggests suitability for in vivo use) .
  • BBB permeability : Use MDCK-MDR1 monolayers to predict CNS penetration (Papp > 10 × 10⁻⁶ cm/s) .
    • Rodent toxicology : Monitor hepatic enzymes (ALT/AST) and histopathology after 28-day dosing (NOAEL ≥ 50 mg/kg) .

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